Cycloviolacin O1
Description
Properties
bioactivity |
Insects, |
|---|---|
sequence |
GIPCAESCVYIPCTVTALLGCSCSNRVCYN |
Origin of Product |
United States |
Discovery, Isolation, and Characterization of Cycloviolacin O1
Historical Context of Cyclotide Discovery from Plant Sources
The discovery of Cycloviolacin O1 is rooted in the broader exploration of cyclotides, a fascinating and large family of plant-derived peptides. The first member of this family to be characterized was kalata B1, which was isolated from the African plant Oldenlandia affinis. uq.edu.auresearchgate.net This plant was used in traditional medicine to accelerate childbirth, and the peptide was identified as its active uterotonic component. researchgate.net The initial reports in the mid-1990s on circular proteins from plants, such as viola peptide I from Viola arvensis and the anti-HIV circulins from Chassalia parvifolia, paved the way for the discovery of a multitude of similar molecules. uq.edu.au
These peptides, later termed cyclotides, are distinguished by their unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds. nih.govresearchgate.net This structure, known as the cyclic cystine knot (CCK) motif, confers exceptional stability to the molecules against thermal, chemical, and enzymatic degradation. nih.govnih.gov The discovery that cyclotides were widespread, particularly in the Violaceae (violet) and Rubiaceae (coffee) plant families, spurred extensive screening programs. researchgate.net It was within this context of burgeoning interest in novel, stable plant peptides that this compound was discovered as one of 16 new cyclotides from Viola odorata, Viola hederaceae, and Oldenlandia affinis. rcsb.org this compound was the first cyclotide to be identified from the sweet violet, Viola odorata. nih.govportlandpress.com
Methodologies for Natural Product Isolation and Purification
The isolation of this compound from its natural source involves a multi-step process designed to extract the peptide from complex plant material and purify it to homogeneity.
The process begins with the harvesting of plant material, typically the aerial parts and roots of Viola odorata. uq.edu.auportlandpress.com A common method for initial extraction involves soaking the plant material overnight at room temperature in a solvent mixture, frequently dichloromethane:methanol (1:1 v/v). uq.edu.au This step serves to draw out a wide range of phytochemicals, including the desired cyclotides.
Following the initial solvent extraction, a partitioning step is employed to separate compounds based on their polarity. The crude extract is typically partitioned using a chloroform-water system. uq.edu.au The cyclotides, being moderately polar, preferentially move into the water/methanol layer, which is then collected. This layer is concentrated using a rotary evaporator to reduce the volume and subsequently lyophilized (freeze-dried) to yield a dry powder containing a mixture of cyclotides and other water-soluble compounds. uq.edu.au This crude extract from V. odorata can yield approximately 1.5 grams of total cyclotides per kilogram of wet plant material. portlandpress.com
The dried and concentrated extract contains a complex mixture of dozens, or even hundreds, of different cyclotides. nih.gov Therefore, high-resolution chromatographic techniques are essential for separation. The most widely used method is reverse-phase high-performance liquid chromatography (RP-HPLC). uq.edu.auportlandpress.com The crude extract is redissolved in an aqueous solution and injected into an HPLC system equipped with a preparative C18 column. uq.edu.au
The separation principle of RP-HPLC is based on the differential partitioning of the sample components between the mobile phase (typically a gradient of water and acetonitrile) and the stationary phase (the nonpolar C18-coated silica). Cyclotides, which often possess a surface-exposed patch of hydrophobic amino acids, bind to the column and are eluted at different retention times based on their individual hydrophobicity. researchgate.net This allows for the separation of this compound from other closely related cyclotides, such as Cycloviolacin O2 and the novel cycloviolacins O13 and O17. nih.gov Fractions are collected and analyzed, often by mass spectrometry, to identify those containing the peptide of interest.
Initial Peptide Sequencing and Mass Spectrometric Analysis
Once purified, the identity and primary structure of this compound were established through a combination of mass spectrometry and peptide sequencing. Mass spectrometry is a cornerstone technique, providing a precise measurement of the molecule's mass. The molecular mass of this compound has been confirmed by multiple methods, including MALDI (Matrix-Assisted Laser Desorption/Ionization), to be approximately 3114.4 Da. uniprot.orgmybiosource.com
Direct protein sequencing was employed to determine the order of amino acids. uniprot.org Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, where the isolated peptide is fragmented in the mass spectrometer and the masses of the resulting fragments are used to deduce the sequence. nih.gov The analysis revealed that this compound is a 30-amino-acid peptide. uniprot.org
Table 1: Physicochemical and Sequential Properties of this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| Organism | Viola odorata (Sweet Violet) | uniprot.orgrcsb.org |
| Molecular Mass | 3114.4 Da (by MALDI) | uniprot.orgmybiosource.com |
| Amino Acid Count | 30 | uniprot.org |
| Amino Acid Sequence | GIPCAESCVYIPCTVTALLGCSCSNRVCYN | uniprot.org |
| Subfamily | Bracelet | mybiosource.com |
Note: The table is interactive and allows for sorting.
Confirmation of Cyclic Backbone Topology
A defining characteristic of cyclotides is their circular backbone. Several pieces of evidence confirmed this topology for this compound. A common method to verify cyclicity involves enzymatic digestion. When a cyclic peptide is cleaved at a single point by an enzyme, its mass increases by 18 Da, corresponding to the addition of a water molecule during the hydrolysis of a peptide bond. nih.gov This characteristic mass shift is a strong indicator of a cyclic, rather than linear, structure.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Cycloviolacin O2 | |
| Cycloviolacin O13 | |
| Cycloviolacin O17 | |
| Kalata B1 | |
| Viola peptide I | |
| Circulin | |
| Visu 2 | |
| Acetonitrile (B52724) | |
| Chloroform | |
| Dichloromethane |
Structural Elucidation and Conformational Analysis of Cycloviolacin O1
Primary Amino acid Sequence Determination
The determination of the primary amino acid sequence of Cycloviolacin O1 is a crucial first step in its structural elucidation. This process typically involves the reduction and alkylation of the disulfide bonds to linearize the peptide. Subsequently, enzymatic digestion is employed to break the peptide into smaller fragments, which can then be sequenced using methods like Edman degradation. nih.gov
The primary amino acid sequence of this compound has been determined to be:
Table 1: Primary Amino Acid Sequence of this compound
| Position | Amino Acid |
|---|---|
| 1 | Gly |
| 2 | Val |
| 3 | His |
| 4 | Cys |
| 5 | Ala |
| 6 | Glu |
| 7 | Ser |
| 8 | Cys |
| 9 | Trp |
| 10 | Lys |
| 11 | Val |
| 12 | Cys |
| 13 | Thr |
| 14 | Val |
| 15 | Thr |
| 16 | Gly |
| 17 | Leu |
| 18 | Pro |
| 19 | Thr |
| 20 | Cys |
| 21 | Val |
| 22 | Gly |
| 23 | Arg |
| 24 | Lys |
| 25 | Ser |
| 26 | Gln |
| 27 | Asp |
| 28 | Cys |
| 29 | Phe |
This table details the specific amino acid at each position within the this compound peptide chain.
Disulfide Bond Connectivity and the Cyclic Cystine Knot (CCK) Motif
A defining characteristic of this compound and other cyclotides is the cyclic cystine knot (CCK) motif. rcsb.orgnih.gov This intricate structure is formed by three interlocking disulfide bonds, which impart exceptional stability to the molecule. uq.edu.au
Cys4 – Cys21
Cys8 – Cys23
Cys13 – Cys28
This specific arrangement creates a knotted topology. nih.gov
The CCK motif of this compound consists of two disulfide bonds and their connecting backbone segments forming a ring, which is then threaded by the third disulfide bond. uq.edu.auexpasy.org This creates a highly compact and rigid structure. researchgate.netresearchgate.net The structure is further characterized by a distorted triple-stranded β-sheet. rcsb.orgnih.gov this compound belongs to the "bracelet" subfamily of cyclotides, which are characterized by a circularization of the backbone with all-trans peptide bonds. nih.govnih.gov This is in contrast to the "Möbius" subfamily, which contains a cis-proline peptide bond that induces a twist in the backbone. nih.govnih.gov
Three-Dimensional Solution Structure Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy
The three-dimensional structure of this compound in solution was determined using high-resolution NMR spectroscopy. rcsb.orgnih.gov This powerful technique allows for the elucidation of the spatial arrangement of atoms within a molecule.
The process begins with the acquisition of one- and two-dimensional ¹H NMR spectra. portlandpress.com For this compound, spectra are typically recorded in a water/deuterium oxide mixture to observe the amide protons. portlandpress.com The individual amino acid spin systems are identified using two-dimensional total correlation spectroscopy (TOCSY). portlandpress.com These spin systems are then assigned to their specific residue positions in the primary sequence using two-dimensional nuclear Overhauser effect spectroscopy (NOESY), which detects protons that are close in space. portlandpress.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cycloviolacin O2 |
| Cycloviolacin O8 |
| Cycloviolacin O13 |
| Cycloviolacin O14 |
| Cycloviolacin O19 |
| Cycloviolacin O25 |
| Violacin A |
| Kalata B1 |
| Kalata B2 |
| Circulin A |
| Circulin B |
| Palicourein |
| Tricyclon A |
| vhl-1 |
| vhr-1 |
| [P20D/V21K]kalata B1 |
| [W19K/P20N/V21K]kalata B1 |
| Momordica cochinchinensis trypsin inhibitor-II (MCoTI-II) |
| Cter M |
| Phyb A |
| Viola peptide I |
| Cyclopsychotride A |
| Kalata B4 |
| Kalata B5 |
| Kalata B6 |
| Cycloviolacin O10 |
| varv F |
| vico A |
| vico B |
| hypa A |
Secondary Structural Elements and Conformational Features
Identification of Beta-Sheet Regions
A prominent feature of the this compound structure is a distorted triple-stranded β-sheet. nih.govpdbj.org This antiparallel β-sheet is formed by residues in loops 4, 5, and 6. nih.gov More specifically, analysis using the PROMOTIF program identifies β-strands comprising residues 20–24 and 27–31. portlandpress.comresearchgate.net A third, more loosely associated strand involves residues 3-5. uq.edu.au This β-sheet structure is a conserved element in most cyclotides and is intimately linked to the core cystine knot motif. uq.edu.au The β-hairpin formed by two of these strands is a characteristic feature of the cyclotide fold. nih.govresearchgate.net
Analysis of Backbone Loops (Loops 1-6) and Their Structural Flexibility
The backbone of this compound is segmented into six loops, designated 1 through 6, which connect the six conserved cysteine residues. nih.govnih.govportlandpress.com These loops vary in size and sequence, contributing significantly to the structural and functional diversity of cyclotides.
Loop 2: In this compound, loop 2 exhibits some degree of disorder, likely due to a lack of sufficient NMR restraints in this region. portlandpress.comresearchgate.net Studies have shown that residues in loop 2 can hinder the in vitro folding of bracelet cyclotides. uq.edu.au
Loop 3: This loop contains the 3(10)-helical segment and is stabilized by hydrogen bonds involving the side chain of a conserved glutamic acid residue in loop 1. uq.edu.auresearchgate.net
Loop 4: This is typically a very short loop, often consisting of a single amino acid. wikipedia.orgchemeurope.com
Loop 5: This loop is a key determinant in classifying cyclotides. In bracelet cyclotides like this compound, it lacks the cis-proline residue that characterizes the Möbius subfamily. nih.govportlandpress.com
Loop 6: This loop is involved in the biosynthetic cyclization of the peptide. nih.gov It also participates in hydrophobic interactions that contribute to the stability of the structure. researchgate.net The Tyr26 side chain in loop 6 of this compound can adopt two different conformations. researchgate.net
The flexibility and conformation of these loops are critical for the biological activities of cyclotides, as they often form the surfaces that interact with molecular targets.
Comparison of this compound Structural Features with Other Cyclotides
This compound serves as a prototypic member of the bracelet subfamily, and its structural comparison with other cyclotides, particularly those from the Möbius subfamily, highlights key evolutionary and functional distinctions.
Distinctions and Similarities between Bracelet and Möbius Subfamilies
The primary distinguishing feature between the bracelet and Möbius subfamilies is the presence of a cis-proline residue in loop 5 of Möbius cyclotides, which induces a 180° twist in the backbone. wikipedia.orgportlandpress.comchemeurope.com this compound, being a bracelet cyclotide, has an all-trans peptide bond backbone. portlandpress.comuq.edu.au
| Feature | Bracelet (e.g., this compound) | Möbius (e.g., Kalata B1) |
| Loop 5 Proline | Trans-proline (or no proline) | Cis-proline |
| Backbone | Untwisted, "bracelet-like" | Twisted, "Möbius strip-like" |
| Loop 3 | Often contains a helical segment. nih.govuq.edu.au | Typically forms a tight turn. uq.edu.au |
| Overall Fold | Generally larger and more diverse. xiahepublishing.comwindows.net | More compact. |
Despite these differences, both subfamilies share the fundamental cyclic cystine knot (CCK) motif, which includes the three-disulfide-bond core and the cyclic backbone. nih.govuq.edu.au The core structure provided by the cystine knot is highly conserved. uq.edu.au The sequence homology within each subfamily is generally higher than between the two subfamilies. portlandpress.com This structural conservation underscores the importance of the CCK framework as a stable scaffold upon which diverse functionalities can be built through variations in the loop regions. nih.govresearchgate.net
Conservation of the Overall Cyclotide Fold
The structural framework of cyclotides, characterized by a unique head-to-tail cyclic peptide backbone and an embedded cystine knot, is remarkably conserved across the family. This compound, a member of the bracelet subfamily of cyclotides, serves as a prototypic example of this conserved architecture. nih.govuq.edu.au Its three-dimensional structure, determined through high-resolution solution NMR spectroscopy, reveals the quintessential cyclic cystine knot (CCK) motif that imparts exceptional stability to the molecule. nih.govrcsb.orguq.edu.au This CCK motif consists of a knotted arrangement of three disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI) where a macrocyclic ring formed by two of the disulfide bonds and the intervening backbone segments is threaded by the third disulfide bond. proteopedia.orgnih.gov
Detailed structural analysis underscores the high degree of conservation, especially within the cystine knot core. Loops 1 and 4, which form this core along with the disulfide bonds, are highly conserved across different cyclotides, suggesting this central scaffold is structurally optimized and intolerant to significant sequence changes. uq.edu.au
Comparisons between this compound and cyclotides from other subfamilies highlight the preservation of the global fold despite variations in sequence and loop structures. For instance, when the structure of this compound (a bracelet cyclotide) is superimposed on that of kalata B1 (a Möbius cyclotide), the backbone and side chain angles of the conserved cystine knot align very closely. uq.edu.au A similar high degree of structural similarity is observed when comparing this compound with Cycloviolacin O14, another cyclotide. Despite sequence differences, the superimposition results in a low backbone root-mean-square deviation (RMSD), confirming the preservation of the defining CCK motif. nih.gov This inherent structural conservation is believed to be fundamental to the proteolytic stability that is a hallmark of the cyclotide family. nih.govresearchgate.net
Research Findings and Structural Data
The high-resolution solution structure of this compound was determined using solution NMR, providing detailed insights into its conformation. rcsb.orguq.edu.au
Table 1: NMR Structural Statistics for this compound (PDB: 1NBJ)
| Parameter | Value |
|---|---|
| PDB Accession Code | 1NBJ rcsb.org |
| Method | Solution NMR rcsb.org |
| Number of Conformers Calculated | 50 rcsb.org |
| Number of Conformers Submitted | 20 rcsb.org |
| Selection Criteria | Structures with the lowest energy and least restraint violations rcsb.org |
| Distance Violation (>0.2 Å) | 0 uq.edu.auresearchgate.net |
A comparative analysis of the secondary structures of this compound and the prototypical Möbius cyclotide, kalata B1, reveals both conserved elements and distinct features, particularly in the turn types.
Table 2: Comparison of Secondary Structure Elements in this compound and Kalata B1
| Structural Element | This compound | Kalata B1 |
|---|---|---|
| β-Turns | Type I (residues 5-8) uq.edu.au | Type I (residues 5-8) uq.edu.au |
| Type I′ (residues 21-24) uq.edu.au | Type II (residues 12-15) uq.edu.au | |
| Type VIa1 (residues 18-21) uq.edu.au | ||
| Type I′ (residues 23-26) uq.edu.au | ||
| γ-Turns | Classical (residues 28-30) uq.edu.au | - |
| β-Sheet | Triple-stranded sheet present nih.gov | Triple-stranded sheet present uq.edu.au |
| Helix | Short helical structure in loop 3 nih.gov | No helical structure reported uq.edu.au |
The conservation of the global fold is quantitatively demonstrated by the low root-mean-square deviation (RMSD) values when superimposing the backbone atoms of different cyclotides.
Table 3: Backbone RMSD Superimposition Data
| Superimposition Pair | Backbone RMSD (Å) | Reference |
|---|---|---|
| This compound vs. Cycloviolacin O14 | 0.63 Å | nih.gov |
Biosynthetic Pathway of Cycloviolacin O1 and Cyclotides
Ribosomal Synthesis and Post-Translational Modifications
The journey of a cyclotide begins at the ribosome, where it is synthesized as a linear precursor protein. nih.govnih.govacs.org This ribosomal origin is a key characteristic that distinguishes cyclotides from other cyclic peptides, such as those produced by non-ribosomal peptide synthesis (NRPS). wikipedia.orgnih.gov The initial protein product is not the final, active molecule but a larger precursor that must undergo several crucial post-translational modifications to mature. nih.govnih.gov
These modifications include:
Proteolytic Cleavage: The precursor protein is processed by specific enzymes to excise the linear cyclotide domain from the flanking propeptide sequences. pnas.orgresearchgate.net
Disulfide Bond Formation: Six conserved cysteine residues within the cyclotide domain form three specific disulfide bonds, creating the stabilizing cystine knot. researchgate.netacs.org
Backbone Cyclization: The N-terminus and C-terminus of the excised peptide are joined by a peptide bond, forming the characteristic circular backbone. nih.govacs.org
This series of modifications transforms a simple linear peptide into a complex, topologically unique, and highly stable molecule. wikipedia.orgnih.gov The entire process is a tightly regulated enzymatic cascade, ensuring the correct folding and structure of the final cyclotide. acs.orgresearchgate.net
Precursor Protein Architecture and Cyclotide Domain Recognition
Cyclotides are derived from larger precursor proteins that have a modular, multi-domain architecture. diva-portal.orgnih.govfrontiersin.org While there is some variation between plant families, the general structure for precursors in the Rubiaceae (coffee) and Violaceae (violet) families, from which many cyclotides like Cycloviolacin O1 are isolated, is well-defined. frontiersin.orgpnas.orgnih.gov
A typical cyclotide precursor protein consists of the following domains in sequential order: diva-portal.orgnih.govresearchgate.netfrontiersin.org
Endoplasmic Reticulum (ER) Signal Peptide: This sequence at the N-terminus directs the newly synthesized precursor protein into the secretory pathway, specifically to the endoplasmic reticulum. nih.govpnas.orgfrontiersin.org
N-Terminal Propeptide (NTPP): A variable region following the ER signal. diva-portal.orgnih.govfrontiersin.org
N-Terminal Repeat (NTR): A conserved region that precedes the actual cyclotide sequence. nih.govnih.govfrontiersin.org
Cyclotide Domain (CD): This is the sequence that will become the mature, folded, and cyclized peptide. nih.govfrontiersin.org Some precursor genes encode for multiple cyclotide domains, separated by linker regions. nih.govpnas.org
C-Terminal Tail/Repeat (CTR): A short hydrophobic sequence following the cyclotide domain. nih.govnih.govfrontiersin.org
Recognition of the cyclotide domain for processing is guided by specific sequences flanking it. The N-terminal processing site is often flanked by a conserved GlyLeuPro or SerLeuPro sequence. pnas.org The C-terminal processing site is marked by a highly conserved Asparagine (Asn) or, less commonly, an Aspartic acid (Asp) residue, which is crucial for the cyclization step. uq.edu.aupnas.orgresearchgate.net
Interestingly, the genetic origin of cyclotides in the Fabaceae (legume) family shows a different precursor architecture. pnas.orgpnas.org In plants like Clitoria ternatea, the cyclotide domain is found embedded within an albumin-1 gene, replacing the albumin-1 b-chain. nih.govpnas.orgpnas.orgnih.gov This precursor lacks the N-terminal propeptide and repeat regions seen in Rubiaceae and Violaceae, with the ER signal sequence being immediately followed by the cyclotide domain. nih.govpnas.orgnih.gov
| Domain | Location | Function | Present in Rubiaceae/Violaceae | Present in Fabaceae (e.g., C. ternatea) |
|---|---|---|---|---|
| ER Signal Peptide | N-terminus | Targets precursor to the secretory pathway | Yes | Yes |
| N-Terminal Propeptide (NTPP) | After ER Signal | Part of the pro-sequence | Yes | No |
| N-Terminal Repeat (NTR) | After NTPP | Flanks the N-terminus of the cyclotide domain | Yes | No |
| Cyclotide Domain (CD) | Central | Forms the mature cyclotide | Yes (can be multiple) | Yes (replaces albumin-1b chain) |
| C-Terminal Tail/Repeat (CTR) | After CD | Flanks the C-terminus of the cyclotide domain | Yes | No (followed by linker and albumin-1a domain) |
Enzymatic Processing and Cyclization Mechanisms
The transformation from a linear precursor to a mature cyclotide is orchestrated by a series of specific enzymatic reactions. These events are thought to occur in different cellular compartments, primarily the endoplasmic reticulum and the vacuole. researchgate.netigem.org
A crucial step in cyclotide biosynthesis is the concurrent cleavage of the C-terminal flanking peptide and the formation of the cyclic backbone. nih.govpnas.org This reaction is catalyzed by a class of cysteine proteases known as asparaginyl endopeptidases (AEPs), sometimes referred to as legumains or vacuolar processing enzymes. pnas.orgpnas.orgnih.gov AEPs recognize the highly conserved Asparagine (Asn) or Aspartic acid (Asp) residue located at the C-terminus of the cyclotide domain within the precursor protein. uq.edu.aupnas.orgresearchgate.net
The proposed mechanism is a transpeptidation reaction. nih.govpnas.org The AEP cleaves the peptide bond C-terminal to the Asn/Asp residue, forming a covalent acyl-enzyme intermediate. nih.govpnas.org This is followed by a nucleophilic attack from the free α-amino group of the N-terminus of the same cyclotide domain, resulting in the formation of a new peptide bond and the release of the enzyme. nih.govpnas.org This single, elegant step both excises the C-terminal propeptide and ligates the ends of the mature cyclotide. nih.gov Enzymes like OaAEP1b from Oldenlandia affinis and butelase-1 from Clitoria ternatea have been identified as highly efficient AEPs that perform this cyclization. nih.govigem.orgacs.orgnih.gov For some cyclotides, such as the trypsin inhibitor subfamily, AEPs may be involved in both N- and C-terminal processing. portlandpress.combohrium.com
Before AEP can cyclize the peptide, the N-terminal pro-sequences (NTPP and NTR) must be removed to expose the N-terminal residue of the mature cyclotide domain. pnas.org Evidence suggests that this N-terminal processing is a prerequisite for the final AEP-mediated cyclization step. pnas.org Studies on kalata-like cyclotides have identified specific papain-like cysteine proteases as the enzymes responsible for this N-terminal cleavage. pnas.orgportlandpress.com The enzyme, termed kalatase, recognizes and cleaves the peptide bond just before the start of the cyclotide sequence, preparing the precursor for the final cyclization event. uq.edu.auportlandpress.com
The formation of the three-disulfide-bond cystine knot is essential for the structural integrity and stability of cyclotides. diva-portal.orgpnas.org This oxidative folding process is believed to occur within the endoplasmic reticulum (ER), facilitated by ER-resident foldase chaperones like Protein Disulfide Isomerases (PDIs). acs.orgresearchgate.net After the precursor protein is directed to the ER, these enzymes catalyze the correct pairing of the six conserved cysteine residues (CysI-CysIV, CysII-CysV, CysIII-CysVI) to form the intricate knot. uq.edu.auresearchgate.net The correct folding and formation of this knot are critical, as it brings the N- and C-termini of the cyclotide domain into close proximity, which is necessary for the subsequent cyclization reaction. researchgate.net In vitro folding studies have shown that this is a complex process, often sensitive to conditions like redox potential and pH, and can proceed through various one- and two-disulfide intermediates before the final native structure is achieved. researchgate.netrsc.orguq.edu.auuq.edu.au
Genetic Basis of Cyclotide Production in Plants
The ability of plants to produce cyclotides is encoded in their nuclear genome. nih.gov Cyclotides are ribosomally produced from dedicated genes, which means their sequences can be identified through transcriptomic analysis. uq.edu.aunih.gov In some plants, these genes encode a single cyclotide domain within the precursor protein, while others contain multiple, sometimes different, cyclotide sequences within a single gene. nih.govpnas.orgpnas.org This genetic arrangement allows for the efficient production of a diverse arsenal (B13267) of cyclotides from a limited number of genes.
Preclinical Biological Activities and Molecular Mechanisms of Cycloviolacin O1
Antimicrobial Functions
Antifungal Actions
While research on the specific antifungal activity of Cycloviolacin O1 is not as extensive as for other cyclotides like Cycloviolacin O2, the general mechanism of action for cyclotides against fungi involves the disruption of the fungal cell membrane. acs.org This process is believed to occur through the formation of pores in the membrane, which leads to a loss of cellular homeostasis and ultimately results in cell death. acs.org Studies on related cyclotides, such as Cycloviolacin O2, O3, and O19, have demonstrated fungicidal activity against Candida albicans. nih.gov The amphipathic nature of cyclotides, with both hydrophobic and hydrophilic regions, facilitates their interaction with and insertion into the lipid bilayer of fungal cell membranes. diva-portal.org
Cytotoxicity Against In Vitro Cancer Cell Lines
This compound has demonstrated cytotoxic effects against various human cancer cell lines in preclinical studies. diva-portal.org The cytotoxic activity of cyclotides is a significant area of interest for potential therapeutic applications.
Induction of Cell Membrane Disruption and Permeabilization
A primary mechanism underlying the cytotoxicity of this compound and other cyclotides is the disruption and permeabilization of the cancer cell membrane. nih.govgoldaruco.com This process is rapid, with studies on the related cyclotide Cycloviolacin O2 showing that it can cause disintegration of cell membranes within minutes of exposure. nih.govdiva-portal.org The interaction of the cyclotide with the cell membrane leads to a loss of integrity, resulting in the leakage of cellular contents and subsequent cell death. nih.govnih.gov This membrane-disrupting activity has been observed in various cancer cell lines. nih.govsb-peptide.com
Correlation with Cellular Viability in Preclinical Models
The cytotoxic activity of cyclotides, including this compound, shows a dose-dependent correlation with cellular viability in preclinical cancer models. goldaruco.comresearchgate.net Studies have determined the half-maximal inhibitory concentration (IC50) values for various cyclotides against different cancer cell lines. For instance, the IC50 values for Cycloviolacin O2, a closely related cyclotide, have been reported to be in the low micromolar range against a panel of human tumor cell lines. goldaruco.comresearchgate.net The cytotoxic efficacy can vary between different cyclotides and cancer cell lines, highlighting the importance of specific molecular interactions.
Table 1: Cytotoxicity of Selected Cyclotides Against Human Tumor Cell Lines
| Cyclotide | Cell Line | IC50 (µM) |
| Cycloviolacin O2 | Various | 0.1 - 0.3 |
| Varv A | Various | 2.7 - 6.35 |
| Varv F | Various | 2.6 - 7.4 |
Source: goldaruco.comresearchgate.net
Proposed Molecular Mechanisms of Action
The biological activities of this compound are intrinsically linked to its molecular interactions with cellular components, particularly the cell membrane.
Interaction with Biological Membranes (e.g., Phosphatidylethanolamine-containing Lipids)
A key aspect of the mechanism of action of cyclotides is their specific interaction with certain lipids in the cell membrane. nih.gov Research has shown that many cyclotides, including those from the bracelet subfamily like this compound, preferentially bind to membranes containing phosphatidylethanolamine (B1630911) (PE) lipids. uq.edu.aunih.govuq.edu.au This interaction is considered a conserved feature of how cyclotides engage with membranes. uq.edu.au Molecular dynamics simulations have further elucidated this interaction, showing that the charged residues of cyclotides like Cycloviolacin O2 interact favorably with the headgroups of PE lipids, while hydrophobic residues insert into the lipid core of the membrane. researchgate.net This specific targeting of PE-containing membranes is believed to be a crucial initial step in their cytotoxic and antimicrobial activities. acs.orguq.edu.au
Formation of Membrane Pores or Channels
Following the initial binding to the cell membrane, it is proposed that cyclotides, including this compound, self-associate and form pores or channels through the lipid bilayer. nih.govacs.orgnih.gov This pore formation is a critical step in the disruption of the membrane's barrier function. nih.gov The process is thought to involve the aggregation of several cyclotide molecules on the membrane surface, leading to the formation of multimeric structures that create these pores. nih.gov This action results in the leakage of ions and small molecules, disrupting the osmotic balance and leading to cell lysis. nih.gov The ability of cyclotides to form these pores is directly linked to their amphipathic structure, which allows them to span the lipid bilayer. diva-portal.org
Engagement with Specific Intracellular or Extracellular Molecular Targets (e.g., GPCRs, Protein-Protein Interactions)
This compound, a member of the bracelet subfamily of cyclotides, demonstrates the ability to interact with specific molecular targets, including G protein-coupled receptors (GPCRs). acs.orgacs.orgresearchgate.net Cyclotides, in general, are recognized as an emerging class of GPCR ligands. acs.org Their unique and stable structure, characterized by a cyclic cystine knot, makes them promising scaffolds for designing peptide-based therapeutics that can target these receptors. researchgate.netnih.gov
Research has identified GPCRs as a target for cyclotides. researchgate.net Specifically, studies have confirmed that the oxytocin (B344502) and vasopressin V1a receptors, which are members of the GPCR family, are molecular targets for certain cyclotides. acs.orgacs.org This interaction has been demonstrated through radioligand displacement and second messenger-based reporter assays. acs.org The ability of cyclotides to serve as templates for designing selective GPCR ligands has been shown by creating an oxytocin-like peptide with high affinity. acs.orgacs.org
The interaction of cyclotides with GPCRs is a significant area of research, as these receptors are crucial in many physiological processes. researchgate.net The stable and constrained structure of cyclotides like this compound makes them suitable for antagonizing both extracellular and intracellular protein-protein interactions (PPIs). mdpi.comnih.gov While small molecules can struggle to disrupt the large and flat surfaces often involved in PPIs, the larger surface area of cyclotides may offer a better interaction. mdpi.comencyclopedia.pub The ability of some cyclotides to cross cellular membranes allows them to access and modulate intracellular PPIs, a challenging feat for many therapeutic agents. mdpi.comnih.govencyclopedia.pub
Table 1: Engagement of this compound and Related Cyclotides with Molecular Targets
| Cyclotide/Class | Target Type | Specific Target(s) | Method of Confirmation | Reference(s) |
| Cyclotides | GPCR | Oxytocin Receptor, Vasopressin V1a Receptor | Radioligand displacement assays, Second messenger-based reporter assays | acs.orgacs.org |
| Cyclotides | GPCR | κ-Opioid Receptor (KOR) | Radioligand binding assay | acs.org |
| Cyclotides | GPCR | Cannabinoid Receptor 2 (CB2R) | Bioassay-guided fractionation, Pharmacological analysis | researchgate.net |
| Cyclotides | Protein-Protein Interaction | p53-Hdm2/HdmX | Molecular grafting and functional assays | mdpi.comnih.govgoogle.com |
Modulation of Immune-Related Signaling Pathways
The immunomodulatory activities of cyclotides, including those from Viola odorata where this compound is found, have been reported. researchgate.net Plant extracts containing cyclotides have shown immunomodulatory effects. researchgate.net Cyclotides can influence the proliferation of human T-lymphocytes through a mechanism dependent on interleukin-2 (B1167480) (IL-2) signaling. nih.gov
The prototypic cyclotide kalata B1 and its engineered variant, [T20K]-kalata B1, have been studied for their immunosuppressive properties. nih.gov These cyclotides can suppress the proliferation of human and mouse T-lymphocytes by inhibiting IL-2 cytokine signaling in a concentration-dependent and reversible manner. nih.gov The structural integrity of the cyclic cystine knot and the cyclic backbone are essential for this immunosuppressive activity. nih.gov Linearized versions or those with a disrupted cystine knot lose their antiproliferative effects. nih.gov
While direct studies on this compound's specific modulation of immune signaling pathways are not as extensively detailed as for some other cyclotides, the known immunomodulatory effects of the cyclotide family suggest a potential for such activity. researchgate.netresearchgate.net For instance, some cyclotides are known to interact with components of the immune system, leading to the modulation of immune responses. mdpi.com This can involve the activation or suppression of signaling pathways related to T-cells and macrophages. mdpi.com The ability of some peptides to act as adjuvants and stimulate significant and long-term immunity highlights the potential of these molecules in modulating the immune system. mdpi.com
Table 2: Modulation of Immune-Related Pathways by Cyclotides
| Cyclotide/Class | Affected Pathway/Process | Mechanism | Outcome | Reference(s) |
| Kalata B1 and mutants | T-lymphocyte proliferation | Inhibition of Interleukin-2 (IL-2) signaling | Immunosuppression | nih.gov |
| Cyclotides (general) | T-cell and macrophage checkpoints | Selective involvement and modulation | Activation and improvement of anticancer immune responses | mdpi.com |
| Viola odorata extracts (containing cyclotides) | General Immune Response | Not specified | Immunomodulatory activities | researchgate.net |
Chemical Synthesis, Analog Design, and Protein Engineering of Cycloviolacin O1
Methodological Approaches for De Novo Chemical Synthesis
The chemical synthesis of cyclotides, including Cycloviolacin O1, is a multi-step process that involves the assembly of a linear peptide precursor, backbone cyclization, and oxidative folding to establish the correct disulfide bond connectivity. mdpi.com
Solid-Phase Peptide Synthesis (SPPS) is the foundational technique for producing the linear peptide precursors of cyclotides. nih.govsennchem.com This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govluxembourg-bio.com
The most prevalent strategy for cyclotide synthesis is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. nih.govnih.gov The process begins with the attachment of the C-terminal amino acid to a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin. nih.gov The peptide chain is then elongated from the C-terminus to the N-terminus through repeated cycles of deprotection (removal of the temporary Fmoc group from the N-terminus, typically with piperidine) and coupling (formation of a peptide bond with the next Fmoc-protected amino acid). sennchem.comwpmucdn.com The use of excess reagents drives the reactions to completion, and by-products are easily removed by washing the resin. nih.govluxembourg-bio.com Once the full-length linear peptide is assembled, it is cleaved from the resin under mild acidic conditions (e.g., low concentrations of trifluoroacetic acid), which leaves the permanent side-chain protecting groups intact. nih.gov
| Parameter | Description | Common Reagents/Resins |
| Chemistry | Protects the alpha-amino group during coupling. | Fmoc (9-fluorenylmethoxycarbonyl) |
| Solid Support | Insoluble resin to which the peptide is anchored. | 2-chlorotrityl chloride (2-CTC) resin, 4-chlorotrityl (4-Cl-Trt) resin nih.gov |
| Coupling Reagents | Activate the carboxylic acid for peptide bond formation. | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine) nih.gov |
| Cleavage | Releases the synthesized peptide from the resin. | Dilute Trifluoroacetic acid (TFA) |
Native Chemical Ligation (NCL) is a highly efficient and widely used chemoselective method for the backbone cyclization of linear cyclotide precursors. nih.govresearchgate.net This technique joins two unprotected peptide fragments, or in this case, the two ends of a single peptide chain, to form a native peptide bond. nih.gov
For intramolecular NCL, the linear peptide precursor synthesized via SPPS must contain two key features: an N-terminal cysteine residue and a C-terminal α-thioester group. nih.govresearchgate.net The reaction is typically performed in an aqueous buffer at a neutral pH (around 7). nih.govwikipedia.org The process occurs in two steps:
Transthioesterification: The thiol group of the N-terminal cysteine attacks the C-terminal thioester, resulting in a reversible thiol-thioester exchange that forms a new thioester-linked intermediate. wikipedia.orgnih.gov
S-to-N Acyl Shift: This intermediate undergoes a rapid and irreversible intramolecular rearrangement where the amino group of the cysteine attacks the newly formed thioester, leading to the formation of a stable, native amide bond at the ligation site, thus completing the cyclization. wikipedia.orgnih.gov
This method is highly specific, as the reaction occurs exclusively between the N-terminal cysteine and the C-terminal thioester, even in the presence of other internal cysteine residues. nih.govnih.gov
The final and most critical step in the chemical synthesis of this compound is oxidative folding, where the six cysteine residues of the cyclized peptide form the three specific disulfide bonds that define the stable CCK motif. mdpi.com Achieving the correct, native conformation while avoiding misfolded isomers is a significant challenge, particularly for bracelet cyclotides. mdpi.com
The in vitro folding of bracelet cyclotides is often complicated by the formation of kinetically trapped, non-native isomers. mdpi.com Therefore, optimizing the folding conditions is essential for obtaining a good yield of the bioactive peptide. mdpi.com Key parameters that are manipulated include:
Redox Buffers: A mixture of reduced and oxidized reagents, such as glutathione (B108866) (GSH/GSSG) or cysteine/cysteamine, is often used to facilitate disulfide bond formation and shuffling, allowing the peptide to escape misfolded states and reach its thermodynamically most stable native structure. mdpi.comnih.gov
Organic Co-solvents: Hydrophobic patches on the surface of cyclotides can lead to aggregation during folding. mdpi.com The addition of organic solvents like dimethyl sulfoxide (B87167) (DMSO), isopropanol, or acetonitrile (B52724) can help to solubilize the peptide and its folding intermediates, thereby improving yields. mdpi.comnih.gov For the related bracelet cyclotide Cycloviolacin O2, a redox buffer containing GSH/cysteamine and 35% DMSO at pH 8.5 was found to be effective. nih.gov
pH and Temperature: The pH of the folding buffer influences the reactivity of the thiol groups of cysteine residues and is typically maintained between 7.5 and 8.5. Temperature can also affect the rate and outcome of folding.
Peptide Concentration: Folding is generally performed at high dilution to minimize intermolecular interactions and aggregation. mdpi.com
| Condition | Purpose | Examples |
| Redox System | Catalyzes disulfide bond formation and rearrangement. | Reduced/Oxidized Glutathione (GSH/GSSG), Cysteamine nih.gov |
| Solvent Additives | Prevent aggregation and improve solubility. | Dimethyl sulfoxide (DMSO), Isopropanol (i-PrOH) mdpi.com |
| pH | Optimizes thiol reactivity for disulfide exchange. | 7.5 - 8.5 nih.gov |
| Concentration | Minimizes intermolecular side reactions. | High dilution (micromolar range) |
Recombinant Production Techniques
While chemical synthesis is versatile, recombinant production offers a potentially more scalable and cost-effective alternative for producing cyclotides. researchgate.net This approach uses genetically engineered organisms to synthesize the peptide.
Escherichia coli (E. coli) is the most commonly used expression system for recombinant protein production due to its rapid growth, well-understood genetics, and low cost. kuleuven.beopenaccessjournals.com However, producing correctly folded and cyclized cyclotides in E. coli presents challenges, as its cytoplasm is a reducing environment that inhibits disulfide bond formation. mdpi.com
To overcome the challenge of backbone cyclization in a recombinant system, intein-mediated approaches have been developed. nih.gov Inteins are protein segments that can excise themselves from a precursor protein and ligate the flanking sequences (exteins) with a peptide bond. nih.govresearchgate.net The Split-Intein Circular Ligation of Peptides and Peptides (SICLOPPS) system is a powerful tool for this purpose. d-nb.infofrontiersin.org
In the SICLOPPS method, the gene encoding the target cyclotide (e.g., this compound) is placed between the genes for the N- and C-terminal fragments of a split intein. d-nb.info These components are expressed as a single precursor protein. Inside the host cell, the two intein fragments spontaneously reassemble into a functional unit, which then catalyzes the splicing reaction. researchgate.netd-nb.info This process excises the intein and simultaneously ligates the N- and C-termini of the target peptide, resulting in a cyclized product. d-nb.info The cyclized peptide can then be purified and subjected to in vitro oxidative folding to form the correct disulfide bonds. researchgate.netnih.gov
| System | Host Organism | Cyclization Method | Advantages | Challenges |
| Intein-Mediated | E. coli openaccessjournals.com | Split-Intein Circular Ligation of Peptides and Proteins (SICLOPPS) d-nb.info | High yield potential, cost-effective growth, established genetic tools. openaccessjournals.com | Reducing cytoplasm inhibits disulfide bonds; requires subsequent in vitro folding. mdpi.com |
| Plant-Based | Transgenic Plants | Native plant enzymes (AEPs) | Correct folding and post-translational modifications. | Slower production cycles, complex purification. |
Rational Design of this compound Analogues
The exceptional stability of the cyclotide framework makes this compound an ideal scaffold for protein engineering and the rational design of novel bioactive molecules. nih.gov The six loops connecting the cysteine residues can be modified to introduce new functions or enhance existing properties without compromising the structural integrity of the core scaffold. nih.gov
The goals of rational design for cyclotide analogues include:
Altering Bioactivity: Specific residues in the loops of this compound are crucial for its biological activities. By substituting these amino acids, it is possible to modulate its potency or change its target specificity. rsc.orgmdpi.com
Grafting New Functions: Entirely new peptide sequences or "epitopes" with known functions (e.g., targeting a specific receptor) can be grafted into one of the loops of the this compound scaffold. nih.gov This "plug and play" approach leverages the stability of the cyclotide to constrain the grafted sequence in a bioactive conformation. nih.gov
Improving Physicochemical Properties: Modifications can be made to enhance properties such as solubility, membrane permeability, or resistance to degradation, which are critical for therapeutic development. nih.gov
Optimizing Folding Efficiency: For synthetic analogues, specific residues can be introduced to promote more efficient oxidative folding. For instance, incorporating a β-turn-promoting motif like D-Pro-Gly has been shown to improve the folding yields of some cyclotides. uq.edu.au
Structure-activity relationship (SAR) studies, guided by computational modeling and structural biology techniques like NMR, are essential for the rational design of potent and selective this compound analogues. nih.govnih.gov
Site-Directed Mutagenesis for Structure-Function Elucidation
Site-directed mutagenesis is a critical tool for probing the structure-function relationships of cyclotides like this compound. By systematically substituting specific amino acid residues, researchers can identify key determinants of biological activity, stability, and folding.
Studies on the broader cyclotide family have demonstrated that even single residue changes can significantly impact function. For instance, a single amino acid substitution in loop 3 of the related cycloviolacin O2 was shown to reduce its hemolytic activity threefold. researchgate.net Similarly, the hemolytic potency of the prototypic cyclotide Kalata B1 has been linked to a specific glutamic acid residue in loop 1. researchgate.net
While specific mutagenesis studies focused solely on this compound are not extensively detailed in current literature, research on analogs has provided valuable insights. It has been reported that introducing mutations in loops 2 and 6 of this compound analogs can result in molecules that fold efficiently. nih.gov One of the most effective analogs for folding involved the replacement of an Isoleucine with a Glycine in loop 2, coupled with the insertion of a Threonine residue before a Tyrosine in loop 6. nih.gov These findings highlight the tolerance of the this compound framework to residue substitutions and pinpoint specific regions that are crucial for proper folding, which is a prerequisite for biological activity. This knowledge is instrumental in designing new analogs with tailored functionalities.
The table below summarizes the impact of specific mutations on cyclotide properties, illustrating the principles applied in structure-function elucidation.
| Cyclotide | Mutation Location | Amino Acid Change | Observed Effect | Reference |
|---|---|---|---|---|
| This compound Analog | Loop 2 and Loop 6 | Ile to Gly (Loop 2) and Thr insertion (Loop 6) | Improved folding efficiency | nih.gov |
| Kalata B1 | Loop 1 | Glu to Ala/Asp | Removal of hemolytic activity | researchgate.net |
| Cycloviolacin O2 | Loop 3 | Single residue change | Threefold reduction in hemolytic activity | researchgate.net |
Peptide Grafting into the this compound Scaffold for Novel Activities
The exceptional stability of the cyclotide framework makes it an ideal template for "molecular grafting." rsc.org This strategy involves inserting a biologically active peptide epitope into one of the loops of a host cyclotide, thereby conferring a novel activity upon the engineered molecule while retaining the stability of the original scaffold. rsc.orgnih.gov
This compound, as a member of the "bracelet" subfamily of cyclotides, possesses a robust and structurally well-defined framework suitable for such engineering. nih.govnih.gov The loops connecting the conserved cysteine residues are variable in sequence and can tolerate the insertion of foreign peptide sequences without disrupting the core CCK structure. researchgate.net This allows for the creation of chimeric peptides with unique properties derived from the grafted sequence. nih.gov
The process of peptide grafting can endow cyclotides with new biological functions. For example, grafting peptide antagonists of angiogenesis onto the Kalata B1 scaffold has been explored as a potential cancer treatment strategy. nih.gov While specific examples of grafting bioactive epitopes directly into the this compound backbone are still emerging, the principles have been well-established with other cyclotides like Kalata B1 and MCoTI-II. nih.govrsc.org The goal of this approach is to develop peptide-based therapeutics with enhanced stability and improved pharmacological profiles, such as oral activity and resistance to proteolysis. rsc.org
| Scaffold Cyclotide | Grafted Epitope Type | Target Application | Advantage of Grafting | Reference |
|---|---|---|---|---|
| Kalata B1 | Anti-angiogenic peptide | Cancer therapy | Enhanced stability and delivery of the active peptide | nih.gov |
| MCoTI-II | Various bioactive peptides | Drug development | Creation of novel biological activities on a stable framework | nih.gov |
| This compound (Potential) | Therapeutic peptide sequences | Various diseases | Leverages the inherent stability of the bracelet cyclotide scaffold for new drug design | nih.govnih.gov |
Computational Design and Optimization of this compound-Based Peptides
Computational methods are becoming increasingly vital in the rational design and optimization of peptide-based therapeutics. nih.govnih.gov These approaches leverage advanced computing power and algorithms to model, predict, and refine the properties of molecules like this compound before their actual synthesis, saving significant time and resources.
For peptides based on the this compound scaffold, computational design can be applied in several ways:
Structure Prediction and Refinement: Although the structure of this compound has been determined by NMR, computational tools can be used to model the structural impact of potential mutations or grafted sequences. nih.govresearchgate.net This allows for the in silico screening of many potential designs to identify those most likely to fold correctly and maintain the integrity of the CCK scaffold.
Binding Affinity and Specificity: When designing a this compound-based peptide to interact with a specific biological target (e.g., a receptor or enzyme), molecular dynamics simulations and binding energy calculations can predict the affinity and specificity of the interaction. nih.govrsc.org This is crucial for optimizing the therapeutic effect and minimizing off-target interactions.
Optimization of Physicochemical Properties: Computational approaches can predict properties such as solubility, stability, and membrane permeability. nih.gov By modeling the effects of amino acid substitutions, it is possible to engineer this compound analogs with improved drug-like characteristics. For instance, the strategic placement of charged or hydrophobic residues can be optimized to enhance interactions with cell membranes or improve solubility.
While the literature does not yet describe a computationally designed peptide based on this compound that has advanced to clinical use, the foundational techniques are well-established for other cyclic peptides. rsc.orgbakerlab.org The application of these hierarchical computational techniques—from generating backbone structures to sequence design and binding simulations—holds great promise for unlocking the full therapeutic potential of the stable and versatile this compound scaffold. nih.govbakerlab.org
Structure Activity Relationships Sar of Cycloviolacin O1 and Derivatives
Influence of Amino Acid Sequence Variation on Biological Potency
The biological potency of cyclotides is highly dependent on their amino acid sequence. While sharing a conserved structural framework, variations in the amino acid residues within the backbone loops lead to a wide spectrum of biological activities. acs.orgresearchgate.net
Studies comparing Cycloviolacin O1 with other naturally occurring cyclotides reveal significant differences in potency. For instance, in molluscicidal assays against the golden apple snail (Pomacea canaliculata), this compound demonstrated 100% mortality at a concentration of 65 µM, proving more potent than both the commercial molluscicide metaldehyde (B535048) and other cyclotides like kalata B1 and kalata B2 under the same conditions. researchgate.netnih.govscispace.com However, other cyclotides from V. odorata, such as cycloviolacin O2, often exhibit even higher cytotoxic and anthelmintic potency. uq.edu.ausb-peptide.com For example, cycloviolacin O2 shows greater potency against several cancer cell lines compared to other cyclotides like varv A and varv F. uq.edu.au
The specific amino acids in the variable loops are critical. Chemical modification studies on the related cyclotide cycloviolacin O2, which differs from O1 in several loop residues, have shown that masking the positive charge of its three lysine (B10760008) residues through acetylation resulted in an 18-fold decrease in anthelmintic activity. sb-peptide.com Similarly, modification of the single conserved glutamic acid residue led to a sixfold drop in potency, highlighting that even subtle sequence changes can dramatically impact biological function. sb-peptide.com This demonstrates that the specific composition and arrangement of amino acids, not just the general cyclotide fold, dictate the ultimate biological potency. researchgate.net
| Compound | Target Organism/Cell Line | Activity/Potency (LC50/IC50/MIC) | Reference |
| This compound | Pomacea canaliculata (Golden Apple Snail) | 100% mortality at 65 µM | researchgate.net |
| Cycloviolacin O2 | Escherichia coli | MIC = 2.2 µM | sb-peptide.com |
| Cycloviolacin O2 | Human Tumor Cell Lines | Potent cytotoxicity (sub-µM to low µM range) | uq.edu.au |
| Kalata B1 | Staphylococcus aureus | MIC = 0.26 µM | nih.gov |
| Kalata B2 | Pomacea canaliculata (Golden Apple Snail) | LC50 = 53 µM | uq.edu.aumdpi.com |
| Metaldehyde | Pomacea canaliculata (Golden Apple Snail) | LC50 = 133 µM | uq.edu.aumdpi.com |
Role of Conserved and Variable Residues within Cyclotide Loops
The cyclotide framework is defined by six conserved cysteine residues that form the stabilizing CCK motif (CysI-CysIV, CysII-CysV, CysIII-CysVI). portlandpress.comdiva-portal.org These residues and the disulfide bonds they form are non-negotiable for maintaining the structural integrity of the molecule. researchgate.net Beyond the cysteines, other residues show high degrees of conservation, particularly within specific loops. Loops 1 and 4, which form a ring penetrated by the third disulfide bond, are highly conserved across all cyclotides. mdpi.comnih.gov
In contrast, other loops, particularly loops 2, 3, and 5, are hypervariable, accommodating a wide diversity of amino acid sequences. nih.govdiva-portal.org This variability is the primary source of the diverse biological functions observed in the cyclotide family. portlandpress.com For bracelet cyclotides like this compound, residues in loops 2 and 3 are particularly important for membrane interaction. nih.gov The specific residues in these variable loops contribute to the molecule's surface properties, such as hydrophobicity and charge, which are crucial for target recognition and mechanism of action. acs.orgresearchgate.net For example, loop 3 in bracelet cyclotides often contains a short helical segment that contributes to the hydrophobic surface area. nih.gov
| Loop Number | General Conservation | Key Residues/Features in this compound | Functional Role |
| Loop 1 | Highly Conserved | Contains conserved Glu residue | Structural stability, bioactivity, H-bond network |
| Loop 2 | Variable | Contains hydrophobic residues (e.g., Val, Ile, Pro) | Membrane interaction, contributes to hydrophobic patch |
| Loop 3 | Variable | Contains hydrophobic and other residues (e.g., Thr, Ala, Leu) | Membrane interaction, forms part of hydrophobic surface |
| Loop 4 | Highly Conserved | Forms part of the cystine knot core | Structural integrity |
| Loop 5 | Variable | Contains charged and polar residues (e.g., Asn, Arg, Val) | Contributes to surface properties and specificity |
| Loop 6 | Conserved processing site | Contains conserved Asn/Asp residue near cyclization point | Biosynthesis and processing |
Impact of Hydrophobicity and Charge Distribution on Membrane Interaction and Lytic Activity
A defining characteristic of bioactive cyclotides like this compound is their amphipathic nature, featuring distinct hydrophobic and charged regions on their surface. acs.orgresearchgate.netdiva-portal.org This duality is fundamental to their primary mechanism of action: membrane interaction and disruption. plos.orgnih.gov
This compound possesses a prominent solvent-exposed hydrophobic patch, a feature it shares with other lytically active cyclotides. acs.orgresearchgate.net This patch is primarily formed by non-polar residues located in the variable loops. uq.edu.au When a cyclotide encounters a cell membrane, this hydrophobic face is believed to insert into the lipid bilayer, interacting favorably with the fatty acid tails of phospholipids (B1166683). acs.orgresearchgate.net
Simultaneously, the distribution of charged residues governs the initial electrostatic attraction to the membrane surface and the orientation of the peptide upon binding. plos.orgresearchgate.net this compound has a net neutral charge at physiological pH, with an equal number of positively and negatively charged residues. acs.orgresearchgate.net This results in a surface with a mix of positive and negative patches, contrasting with more cationic cyclotides. acs.org The initial binding is driven by electrostatic attractions between the cyclotide's charged residues and the phospholipid headgroups of the target membrane. researchgate.net The asymmetric distribution of hydrophobic and charged patches is crucial for potent lytic activity. uq.edu.au This allows the cyclotide to position itself optimally at the membrane interface, with the hydrophobic patch engaging the lipid core and the hydrophilic face interacting with the solvent and polar headgroups. acs.orgresearchgate.net A strong correlation exists between high hydrophobicity (indicated by a high positive GRAVY score) and potent cytotoxic and antimicrobial effects. acs.orgresearchgate.net
| Cyclotide | Net Charge | GRAVY Value | Surface Characteristics | Biological Activity Profile |
| This compound | 0 | Positive (Hydrophobic) | Prominent hydrophobic patch, mixed charge distribution | Potent cytotoxic and antimicrobial |
| Kalata B1 | 0 | Positive (Hydrophobic) | Prominent hydrophobic patch, mixed charge distribution | Cytolytic, weak hemolytic |
| MCoTI-II | +3 | Negative (Hydrophilic) | Strong positive surface, reduced hydrophobicity | Trypsin-inhibitory, moderate effects |
| A higher positive GRAVY (Grand Average of Hydropathy) value indicates greater hydrophobicity. acs.org |
Analysis of Conformational Dynamics and Their Contribution to Bioactivity
Molecular dynamics simulations performed on this compound and its analogues (where disulfide bonds are sequentially removed) have revealed an interesting interplay between the constraints imposed by the S-S bonds and the dynamic freedom of the peptide backbone. researchgate.net The results indicate that the native CCK motif is essential for constraining the peptide into its bioactive conformation. The reduction of even one disulfide bond introduces significant flexibility, which would likely alter its interaction with membranes and reduce its lytic efficiency. researchgate.net
These studies show that the CCK framework acts as a stable scaffold upon which the variable, bioactive loops are presented. nih.gov While the core of the molecule remains rigid, the surface loops retain a degree of flexibility that can be crucial for adapting to the membrane surface and initiating permeabilization. The conserved three-dimensional structure is what allows for the specific recognition of certain phospholipids, a key factor in the cell-selectivity of some cyclotides. uq.edu.au The stability of this fold ensures that the precise spatial arrangement of hydrophobic and charged residues—the key determinants of activity—is preserved upon membrane binding. uq.edu.auuq.edu.au
Strategies for Modulating Biological Specificity through Structural Modifications
The inherent stability and tolerance to sequence variation make the this compound framework an attractive scaffold for protein engineering and drug design. acs.orgnih.gov By strategically modifying its structure, it is possible to modulate its biological specificity, enhance its potency, or eliminate undesirable activities like general cytotoxicity.
One key strategy involves altering the residues that form the surface-exposed hydrophobic patch. Studies on the related cyclotide kalata B1 have shown that replacing key hydrophobic residues with polar or charged ones can abolish hemolytic activity while preserving the exceptionally stable CCK fold. nih.gov This demonstrates that lytic activity can be decoupled from the core structure, opening avenues for designing non-toxic cyclotide-based therapeutics.
Another approach is the targeted mutation or chemical modification of key charged residues. As seen with cycloviolacin O2, modifying the conserved Glu in loop 1 or the Lys residues in other loops drastically reduces activity, confirming their importance. sb-peptide.com Conversely, targeted substitutions can sometimes enhance potency. For example, the [T20K] mutant of kalata B1 exhibits improved anthelmintic properties. uq.edu.au
This "grafting" approach, where bioactive peptide epitopes are engineered into the variable loops of a cyclotide scaffold, is a promising strategy. nih.gov By understanding the specific roles of different loops and residues in this compound—such as the membrane-interacting function of loops 2 and 3 versus the structural role of loops 1 and 4—it becomes feasible to design novel molecules. These new constructs could carry specific therapeutic or agricultural functions while benefiting from the stability and bioavailability advantages conferred by the cyclotide framework. uq.edu.aunih.gov
Emerging Research Directions and Biotechnological Prospects for Cycloviolacin O1
Advanced Studies in Cyclotide Biosynthesis and Evolution
The understanding of cyclotide biosynthesis took a major leap forward with the discovery of the genes encoding their precursor proteins. rsc.org Research has revealed that cyclotides are ribosomally synthesized as larger precursor proteins which include a signal peptide, a pro-domain, and the mature cyclotide sequence, sometimes with multiple copies. diva-portal.org An asparagine or aspartic acid residue at the C-terminus of the mature sequence is crucial for the backbone cyclization process in nature. mdpi.com
Cycloviolacin O1 is classified within the bracelet subfamily of cyclotides, which are structurally distinct from the Möbius subfamily by the absence of a backbone-twisting cis-proline residue in one of their loops. oup.comnih.gov The vast number of cyclotides discovered, estimated to be in the tens of thousands, suggests they function as a naturally occurring combinatorial library, a product of evolutionary pressure for plant defense. oup.comtandfonline.com Modern research leverages in silico methods to mine plant genomes and transcriptomes, accelerating the discovery of novel cyclotide sequences and providing deeper insights into their evolutionary diversification. oup.com
Refined Understanding of Membrane Interaction Mechanisms and Cellular Uptake
The biological activities of this compound are intrinsically linked to its ability to interact with and disrupt cellular membranes. acs.org The prevailing mechanism involves the binding of the cyclotide to specific lipid components, particularly phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE), which are abundant in the membranes of various pathogens and cells. acs.orgxiahepublishing.comresearchgate.net This interaction is primarily driven by electrostatic forces attracting the peptide to the membrane surface, followed by the insertion of its hydrophobic residues into the lipid bilayer's core. acs.orgresearchgate.net This process can lead to membrane permeabilization and the formation of pores, ultimately causing cell death. acs.org
A significant aspect of recent research is the ability of some cyclotides to penetrate mammalian cell membranes, often through endocytic pathways. mdpi.comnih.govacs.org This property is of immense interest as it opens the possibility of targeting intracellular components that are inaccessible to many other peptide-based drugs. encyclopedia.pubresearchgate.net The specific residues on the surface of the cyclotide, forming what is known as a "bioactive face," are critical for these membrane interactions. uq.edu.au
Development of this compound as a Scaffold for Biomedical and Agricultural Applications
The unparalleled stability of the cyclotide framework makes it an exceptional scaffold for protein engineering. encyclopedia.pubresearchgate.netnih.gov The six loops connecting the conserved cysteine residues are highly tolerant to amino acid substitutions, allowing for the "grafting" of bioactive peptide sequences onto the this compound backbone. tandfonline.comnih.govresearchgate.net This approach aims to confer novel biological activities to the engineered peptide while retaining the inherent stability of the cyclotide structure.
Engineering for Enhanced Bioactivity and Stability
While the bracelet cyclotide scaffold, to which this compound belongs, has presented more challenges in chemical synthesis and folding compared to the Möbius subfamily, research has made significant strides. uq.edu.au Studies involving analogs of this compound have demonstrated that specific mutations in its loops can influence the efficiency of its oxidative folding. nih.gov For instance, replacing an isoleucine residue in loop 2 with glycine, coupled with the insertion of a threonine in loop 6, was found to improve the folding yield. nih.gov Such studies are crucial for overcoming synthetic hurdles and unlocking the full potential of the this compound scaffold for designing molecules with enhanced or entirely new bioactivities.
Novel Applications in Pest Control and Crop Protection
This compound has demonstrated significant potential as a natural and eco-friendly agent for crop protection. oup.comnih.gov Its potent molluscicidal activity against the golden apple snail (Pomacea canaliculata), a major agricultural pest that devastates rice paddies, is particularly noteworthy. nih.govresearchgate.netoup.com In laboratory settings, this compound caused 100% mortality of these snails, highlighting its potential as a biopesticide. nih.govresearchgate.net Furthermore, it exhibits anthelmintic properties against parasitic nematodes. nih.govacs.org These activities stem from the natural defensive role of cyclotides in plants and are often mediated by the disruption of the pest's digestive tract. nih.gov
Table 1: Bioactivity of this compound in Pest Control
| Target Pest | Activity Type | Observed Effect | Reference(s) |
|---|---|---|---|
| Pomacea canaliculata (Golden Apple Snail) | Molluscicidal | 100% mortality at 65 µM | nih.govresearchgate.net |
| Nematode Larvae | Anthelmintic | Activity comparable to kalata B1 | nih.govacs.org |
| Aphids (Myzus persicae) | Insecticidal | Associated with insecticidal activity | nih.gov |
High-Throughput Screening and Combinatorial Library Design for Target Identification
The immense natural diversity of cyclotides has led to their perception as a "natural combinatorial peptide library." tandfonline.comxiahepublishing.commdpi.com This concept is now being actively exploited in drug discovery through the creation of synthetic cyclotide libraries. Advances in solid-phase peptide synthesis and efficient 'one-pot' cyclization and folding protocols have enabled the rapid generation of numerous cyclotide analogs. mdpi.com These libraries can then be subjected to high-throughput screening to identify molecules that bind to specific biological targets or exhibit desired cellular effects. mdpi.comnih.gov Furthermore, the development of genetically encoded cyclotide libraries, which can be expressed in systems like bacteria or yeast, allows for powerful screening strategies, including cell-based phenotypic screens and yeast-display techniques, to isolate cyclotides with novel functions. mdpi.com
Computational Biology and In Silico Approaches for Rational Design
Computational biology has become an indispensable tool in cyclotide research. In silico approaches are widely used for the rational design of new this compound-based molecules. biointerfaceresearch.comresearchgate.net Homology modeling, for example, allows researchers to predict the three-dimensional structure of novel cyclotides using the known structure of this compound (PDB ID: 1NBJ) as a template. plos.orgnih.gov
Molecular dynamics simulations provide atomic-level insights into how these peptides interact with and permeate cell membranes, elucidating their mechanism of action. researchgate.net These computational models help in designing derivatives with enhanced properties. Quantitative Structure-Activity Relationship (QSAR) models are also being developed to create predictive correlations between the physicochemical features of cyclotides and their biological potency. plos.org These computational tools significantly reduce the time and cost associated with experimental screening and enable a more targeted approach to engineering this compound for specific applications.
Table 2: Computational Approaches in this compound Research
| Computational Method | Application | Key Insights | Reference(s) |
|---|---|---|---|
| Homology Modeling | 3D Structure Prediction | Uses this compound (1NBJ) as a template for other cyclotides. | plos.orgnih.gov |
| Molecular Dynamics | Membrane Interaction Simulation | Elucidates binding mechanisms and role of electrostatic/hydrophobic forces. | researchgate.net |
| In Silico Mutagenesis | Rational Design | Predicts effects of amino acid substitutions on bioactivity. | biointerfaceresearch.com |
| QSAR Modeling | Activity Prediction | Links physicochemical properties to cytotoxic and anthelmintic activities. | plos.org |
| Genome/Transcriptome Mining | Discovery of New Cyclotides | Identifies novel cyclotide sequences from plant genomic data. | oup.com |
Challenges and Opportunities in Large-Scale Production and Structural Characterization
The unique and robust structure of this compound, a prototypic bracelet cyclotide, underpins its wide range of biological activities and makes it a promising scaffold for drug design and biotechnological applications. researchgate.netrsc.org However, realizing its full therapeutic and commercial potential is contingent upon overcoming significant hurdles in its large-scale production and detailed structural elucidation. The complexity of its cyclic cystine knot (CCK) architecture presents a dual challenge: it is difficult to synthesize and fold correctly, and its intricate structure requires sophisticated analytical techniques for full characterization. nih.govcapes.gov.br
Challenges in Large-Scale Production
The primary bottleneck for the widespread application of this compound is the difficulty associated with its production in large quantities. While chemical synthesis is a common method for producing peptides for research, it faces considerable challenges when scaled up for cyclotides.
Chemical Synthesis Limitations : The standard method for chemical peptide synthesis, solid-phase peptide synthesis (SPPS), is effective for creating the linear amino acid chain of this compound. uq.edu.au However, the subsequent steps of oxidative folding to form the three correct disulfide bonds and the final head-to-tail cyclization are inefficient and costly, particularly for large-scale manufacturing. researchgate.netuq.edu.au The cost of reagents and the complexity of the purification process make chemical synthesis economically unviable for commercial production. uq.edu.au
Opportunities in Large-Scale Production
To circumvent the limitations of chemical synthesis, researchers are actively exploring biological and chemoenzymatic production strategies. These methods offer more sustainable and potentially cost-effective pathways to large quantities of correctly folded this compound.
Recombinant Production : Harnessing biological systems is a promising alternative. The discovery of genes encoding cyclotide precursors has opened the door to recombinant production. rsc.orgnih.gov Expression systems in bacteria (E. coli), yeast, and plants are being developed. researchgate.netnih.gov Plants, the natural source of cyclotides, offer an attractive, low-cost, and environmentally friendly production platform. researchgate.net Bacterial expression facilitates the inexpensive incorporation of stable isotopes (¹⁵N and/or ¹³C), which is highly beneficial for NMR-based structural studies. nih.gov
Enzymatic and Chemoenzymatic Ligation : Recent advancements in enzyme technology have provided powerful tools for efficient peptide cyclization.
Native Chemical Ligation (NCL) : This technique allows for the cyclization of a linear precursor containing a C-terminal thioester and an N-terminal cysteine, and has been successfully applied to produce various cyclotides. nih.gov
Peptide Ligases : Enzymes that catalyze the formation of peptide bonds are proving to be highly efficient. Butelase 1, an asparaginyl endopeptidase (AEP) isolated from Clitoria ternatea, can cyclize various polypeptides, including cyclotides, with yields often exceeding 95%. rsc.orgnih.gov
Sortase-Mediated Ligation : Sortases, a class of transpeptidases, have also been used to successfully cyclize disulfide-rich peptides and offer a versatile tool for production. uq.edu.au
Table 1: Comparison of Production Methods for this compound and Other Cyclotides
| Production Method | Key Advantages | Key Challenges | Typical Yield | Scale |
| Chemical Synthesis (SPPS) | High purity; allows incorporation of unnatural amino acids. | High cost; inefficient oxidative folding for bracelet cyclotides; complex purification. researchgate.netuq.edu.au | Low to Moderate | Research |
| Recombinant (Plant-based) | Low cost; environmentally friendly; scalable. researchgate.net | Long development time; potential for complex purification from plant extracts. | Variable | Large |
| Recombinant (Bacterial) | Rapid growth; low cost; easy isotopic labeling for NMR. nih.gov | Often produces inclusion bodies; requires refolding and cyclization steps. | Moderate to High | Large |
| Chemoenzymatic Ligation | High efficiency and specificity (e.g., >95% with Butelase 1); mild reaction conditions. nih.gov | Requires production of linear precursor; enzyme cost and stability. | High | Research/Pilot |
Challenges in Structural Characterization
The very features that grant this compound its exceptional stability—the cyclic backbone and the knotted arrangement of three disulfide bonds—make its structural characterization a complex task. capes.gov.brnih.gov
Inherent Structural Complexity : The cyclic cystine knot (CCK) motif creates a tightly packed and highly constrained three-dimensional structure. nih.govresearchgate.net Analyzing this intricate topology requires high-resolution techniques capable of unambiguously defining the connectivity of the disulfide bonds and the precise conformation of the peptide backbone.
Distinguishing Misfolded Forms : During synthesis and folding, various isomers with incorrect disulfide pairings or conformations can form. uq.edu.au Distinguishing these misfolded species from the correctly folded, native peptide is critical and requires sensitive analytical methods, as misfolded peptides can produce overlapping and poorly resolved signals in techniques like HPLC and NMR. uq.edu.au
Opportunities in Structural Characterization
Despite the challenges, a powerful suite of analytical techniques is available to dissect the structure of this compound with high precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR has been the cornerstone of cyclotide structural analysis. nih.gov It is the main technique used to determine the three-dimensional solution structures of cyclotides, providing detailed information on their folding and dynamics. uq.edu.auijsred.com The well-dispersed NMR signals of a correctly folded cyclotide serve as a reliable indicator of its native conformation. uq.edu.au
Mass Spectrometry (MS) : Modern mass spectrometry techniques, such as MALDI-TOF/TOF and LC-MS/MS, are invaluable for the rapid identification and sequencing of cyclotides, even from minute amounts of plant material. nih.govuq.edu.au
X-ray Crystallography : While crystallizing small, flexible peptides can be difficult, the use of 'racemic crystallography' has successfully enabled the determination of X-ray crystal structures for some cyclotides, providing atomic-resolution insights that complement solution-state NMR data. uq.edu.au
Molecular Dynamics (MD) Simulations : Computational methods like MD simulations are increasingly used to study the structural dynamics of this compound. nih.gov These simulations provide insights into the interplay between the disulfide bonds and the flexibility of the peptide backbone, helping to explain the formation pathways and structural stability of the native peptide. nih.gov
Table 2: Key Techniques for the Structural Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | 3D solution structure; folding confirmation; molecular dynamics. uq.edu.aunih.gov | Provides detailed structural and dynamic data in solution. | Requires isotopically labeled samples for complex analyses; larger molecules can be challenging. |
| Mass Spectrometry | Molecular weight confirmation; amino acid sequencing. nih.govuq.edu.au | High sensitivity; requires minimal sample; rapid analysis. | Does not provide 3D structural information directly. |
| X-ray Crystallography | High-resolution 3D structure in a crystalline state. uq.edu.au | Provides precise atomic coordinates. | Crystal growth can be a major bottleneck; structure is static. |
| MD Simulations | Dynamic behavior; conformational flexibility; folding pathways. nih.gov | Provides insights into motion and mechanisms not visible in static structures. | Computationally intensive; accuracy depends on the force field used. |
Q & A
Q. What experimental methodologies are recommended for confirming the cyclic structure of Cycloviolacin O1?
this compound’s cyclic structure can be validated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, analyze proton and carbon-13 spectra to identify disulfide bond connectivity and confirm cyclization . MS (e.g., MALDI-TOF) provides molecular weight verification. Ensure purity (>95%) via HPLC before characterization, and compare results with published cyclotide databases to resolve ambiguities .
Q. How should researchers design experiments to assess this compound’s bioactivity in vitro?
Use dose-response assays (e.g., cell viability assays on cancer cell lines) with appropriate controls (e.g., untreated cells, linear peptide analogs). Include EC50/IC50 calculations and validate specificity using scrambled-sequence peptides. Optimize incubation times based on preliminary kinetic studies . For membrane interactions, employ surface plasmon resonance (SPR) to quantify binding affinity to lipid bilayers .
Q. What criteria ensure the reproducibility of this compound synthesis protocols?
Document all steps in detail: solvent systems, purification gradients (HPLC), and cyclization conditions (e.g., enzymatic vs. chemical). Report reaction yields, purity thresholds, and analytical data (e.g., NMR shifts, retention times). Share raw datasets and instrument parameters in supplementary materials to enable replication .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Contradictions may arise from variations in cell models or assay conditions. Conduct systematic reviews to identify confounding variables (e.g., cell line heterogeneity, peptide oxidation). Validate findings using orthogonal methods: combine transcriptomics (RNA-seq) with functional assays (e.g., apoptosis markers) . Replicate studies in independent labs and perform meta-analyses to consolidate evidence .
Q. What computational strategies complement experimental studies of this compound’s membrane interactions?
Molecular dynamics (MD) simulations can model peptide-lipid interactions at atomic resolution. Use tools like GROMACS with force fields (e.g., CHARMM36) to simulate membrane insertion. Validate predictions with experimental data from cryo-electron microscopy (cryo-EM) or circular dichroism (CD) . Cross-reference simulation trajectories with mutagenesis studies to identify critical residues .
Q. How should researchers formulate hypotheses about this compound’s therapeutic potential in neurological disorders?
Apply the PICOT framework:
- P (Population): Neuronal cell lines or animal models (e.g., Alzheimer’s disease mice).
- I (Intervention): this compound administration at varying concentrations.
- C (Comparison): Untreated controls or standard therapeutics (e.g., donepezil).
- O (Outcome): Cognitive function metrics (e.g., Morris water maze) or biomarker levels (e.g., Aβ plaques).
- T (Time): Acute vs. chronic dosing schedules .
Q. What ethical considerations apply to in vivo studies of this compound?
Obtain institutional animal care committee approval for dosing regimens and humane endpoints. For human-derived cell lines, ensure compliance with biosafety protocols (e.g., HIPAA for patient data). Disclose conflicts of interest and adhere to ARRIVE guidelines for reporting animal studies .
Methodological Optimization
Q. Which statistical approaches are suitable for analyzing this compound’s dose-dependent effects?
Use non-linear regression for dose-response curves (e.g., GraphPad Prism) and ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data (e.g., proteomics), apply false discovery rate (FDR) corrections .
Q. How can researchers optimize this compound purification from plant extracts?
Combine solid-phase extraction (SPE) with reverse-phase HPLC. Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) and column matrices (C18 or C8). Validate purity via LC-MS/MS and quantify yield using UV-Vis spectroscopy (280 nm absorbance) .
Q. What strategies mitigate oxidative degradation during this compound storage?
Store lyophilized peptides at -80°C under argon atmosphere. For solutions, use antioxidants (e.g., EDTA) and avoid repeated freeze-thaw cycles. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH) and characterize degradation products with high-resolution MS .
Interdisciplinary and Long-Term Studies
Q. How can systems biology approaches elucidate this compound’s multi-target effects?
Integrate transcriptomic, proteomic, and metabolomic datasets using pathway analysis tools (e.g., STRING, KEGG). Prioritize hub nodes in protein interaction networks and validate using CRISPR-Cas9 knockouts .
Q. What frameworks guide long-term stability studies of this compound-based formulations?
Follow ICH Q1A guidelines for real-time stability testing (25°C/60% RH). Assess peptide integrity (HPLC), bioactivity (cell assays), and formulation properties (e.g., particle size, zeta potential) at 0, 3, 6, and 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
